molecular formula C22H23ClN2O2S B2475864 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 896676-68-9

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2475864
CAS No.: 896676-68-9
M. Wt: 414.95
InChI Key: DALZNPPAHKIMNL-UHFFFAOYSA-N
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Description

2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a structurally complex indole derivative featuring a 2-chlorophenylmethyl group at the indole’s 1-position, a sulfanyl (-S-) linker at the 3-position, and an acetamide moiety substituted with an oxolan-2-ylmethyl group. This compound combines pharmacophoric elements associated with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties, as observed in structurally related indole derivatives . Its molecular formula is C₂₅H₂₆ClN₂O₂S (calculated molecular weight: 469.01 g/mol), with key physicochemical properties such as a high LogP (~4.5) indicative of lipophilicity, and a polar surface area of ~80 Ų, suggesting moderate solubility .

The synthesis typically involves:

Alkylation of 1H-indole with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethyl group.

Sulfur-based coupling (e.g., thiolation) at the indole’s 3-position.

Acetamide formation via reaction between a thiolated intermediate and oxolan-2-ylmethylamine.
Reaction optimization (e.g., temperature, catalysts) is critical to achieving high yields (>70%) .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-4,6,8-10,14,17H,5,7,11-13,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALZNPPAHKIMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with indole-3-thiol to form the intermediate compound. This intermediate is then reacted with N-[(oxolan-2-yl)methyl]acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The compound belongs to a class of indole derivatives with sulfanyl/acetamide substituents. Below is a comparative analysis of its structural and functional analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Unique Aspects
Target Compound C₂₅H₂₆ClN₂O₂S 469.01 2-Chlorophenylmethyl, oxolan-2-ylmethyl, sulfanyl linker Anticancer (in silico), anti-inflammatory (predicted) Oxolane ring enhances solubility vs. purely aromatic analogs
2-({1-[2-(Azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide C₂₅H₂₈N₃O₂S 470.03 Azepane, dimethoxyphenyl Antimicrobial, serotonin receptor modulation Dimethoxy groups improve membrane permeability
N-(3-Chloro-4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide C₂₆H₂₉ClN₃O₂S 507.10 Piperidine, chloro-methylphenyl Antitumor (in vitro IC₅₀: 12 µM) Piperidine enhances metabolic stability
2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide C₂₅H₂₂ClN₂O₃S 475.98 Sulfonyl group, isopropylphenyl Anticancer (apoptosis induction) Sulfonyl group increases electrophilicity and target binding
2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide C₂₃H₁₈ClFN₂OS 440.92 4-Fluorophenyl Analgesic (in vivo ED₅₀: 5 mg/kg) Fluorine atom improves bioavailability

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(Azepan-1-yl)-dimethoxyphenyl Analog Piperidine-containing Analog
LogP 4.5 4.49 5.1
Water Solubility (mg/mL) 0.03 0.02 0.01
H-Bond Donors 1 1 1
H-Bond Acceptors 5 5 6
Predicted BBB Permeability Moderate Low High

The oxolane substituent in the target compound balances lipophilicity and solubility better than bulkier azepane or piperidine groups, making it a candidate for oral administration .

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a member of the indole derivatives, which are known for their diverse biological activities. This article focuses on its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN2OSC_{23}H_{24}ClN_2OS with a molecular weight of approximately 420.97 g/mol. The structure includes an indole core, a chlorophenyl group, and a sulfanyl linkage, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity : Preliminary studies suggest that compounds with similar structures show moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial enzymes.
  • Enzyme Inhibition : Indole derivatives have been associated with inhibition of enzymes such as acetylcholinesterase (AChE) and urease. Compounds structurally related to this compound have shown significant inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria .
  • Anti-inflammatory Properties : Indole compounds are often studied for their anti-inflammatory effects. The mechanism typically involves modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Some indole derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . This compound’s structure suggests it may interact with specific receptors involved in cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding to Enzymes/Receptors : The compound may bind to active sites on enzymes or receptors, inhibiting their function. This is particularly relevant for AChE inhibition, which is crucial in neurodegenerative disease management.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammatory responses or inhibited cancer cell growth.

Research Findings and Case Studies

Recent studies have explored the biological activities of similar compounds:

StudyCompoundActivityIC50 Value
5-{1-[(4-chlorophenyl)sulfonyl]}Antibacterial2.14 µM (most active)
Indole DerivativeAChE Inhibition0.63 µM
Indole-based CompoundsAnti-inflammatoryNot specified

These findings indicate that structural modifications in indole derivatives can significantly influence their biological activities.

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